molecular formula C12H13ClF3NO B3004390 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 339015-90-6

3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B3004390
CAS No.: 339015-90-6
M. Wt: 279.68 g/mol
InChI Key: QCQZFHOGRCQNIH-UHFFFAOYSA-N
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Description

3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is an organic compound with the molecular formula C12H13ClF3NO. It belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups

Preparation Methods

The synthesis of 3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve optimizing these synthetic routes to achieve large-scale production efficiently.

Chemical Reactions Analysis

3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit D-alanine–D-alanine ligase in Staphylococcus aureus, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to the bactericidal effect.

Comparison with Similar Compounds

3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can be compared with other trifluoromethylbenzenes and related compounds. Some similar compounds include:

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO/c1-11(2,7-13)10(18)17-9-5-3-8(4-6-9)12(14,15)16/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQZFHOGRCQNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339015-90-6
Record name 3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339015906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-2,2-DIMETHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHV4C5JZ3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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